PF-4708671

Catalog No.
S548978
CAS No.
1255517-76-0
M.F
C19H21F3N6
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4708671

CAS Number

1255517-76-0

Product Name

PF-4708671

IUPAC Name

2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C19H21F3N6

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26)

InChI Key

FBLPQCAQRNSVHB-UHFFFAOYSA-N

SMILES

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F

Solubility

Soluble to 50 mM in DMSO and to 50 mM in ethanol, not soluble in water

Synonyms

PF4708671; PF-4708671; PF 4708671.

Canonical SMILES

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F

Description

The exact mass of the compound 2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole is 390.17798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble to 50 mM in DMSO and to 50 mM in ethanol, not soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scientific Research Applications

  • Medicinal Chemistry

    Many benzimidazole derivatives are being investigated for their potential medicinal properties. These can include applications such as anti-cancer drugs, anti-parasitic drugs, and antifungals. )

  • Material Science

    Certain benzimidazole derivatives have been explored for their potential applications in material science due to their interesting properties, such as thermal stability and conductivity.

Importance of Scientific Literature Review

  • PubChem: )
  • ScienceDirect:
  • Google Scholar: [scholar.google.com]

PF-4708671 is a highly specific and cell-permeable inhibitor of p70 ribosomal S6 kinase 1 (S6K1), characterized by its ability to inhibit the kinase with an IC50 value of 160 nM and a Ki value of 20 nM. This compound is notable for being the first reported selective inhibitor of S6K1, a key regulator involved in various biological processes, including protein synthesis, cell growth, and metabolism. PF-4708671 functions by preventing S6K1 from phosphorylating its substrates, which include the ribosomal protein S6, mammalian target of rapamycin (mTOR), and Rictor, thus impacting cellular signaling pathways that are crucial for cancer progression and insulin resistance .

The mechanism of action for this specific compound is unknown due to the lack of research data. However, benzimidazole derivatives can have various mechanisms depending on their structure and functional groups. Some mechanisms include inhibiting enzymes, disrupting protein-protein interactions, or modulating gene expression [].

. One method includes the reaction between 5-ethyl-4-(piperazin-1-yl)pyrimidine and a benzimidazole derivative. The process typically involves dissolving reactants in appropriate solvents and applying specific conditions such as temperature control and stirring for designated periods. For example, one synthesis route describes dissolving the product in trifluoroacetic acid/dichloromethane solution followed by extraction with dichloromethane to yield the final compound as a colorless oil .

PF-4708671 exhibits significant biological activity against various non-small cell lung cancer (NSCLC) cell lines, including A549, SK-MES-1, and NCI-H460. In vitro studies have demonstrated that treatment with PF-4708671 results in reduced cell proliferation and invasion capabilities, as well as inducing cell cycle arrest in the G0-G1 phase. In vivo studies using nude mouse xenograft models have further confirmed its ability to inhibit tumor growth . Additionally, PF-4708671 has been observed to enhance AMPK phosphorylation, which may contribute to its effects on glucose metabolism in muscle and liver cells .

PF-4708671 has potential applications primarily in cancer therapy due to its specific inhibition of S6K1, which is implicated in tumorigenesis. By targeting this kinase, PF-4708671 may help in developing treatments for cancers characterized by aberrant S6K1 signaling. Furthermore, its role in enhancing glucose metabolism suggests potential applications in managing metabolic disorders such as insulin resistance and type 2 diabetes .

Studies investigating the interactions of PF-4708671 with other proteins have shown that it selectively inhibits S6K1 while exerting less effect on closely related kinases such as RSK2 (IC50 = 9.2 µM) and MSK1 (IC50 = 0.95 µM). This selectivity underscores its potential as a research tool for studying S6K1-specific pathways without significantly affecting other kinases . Additionally, PF-4708671 has been shown to increase AMPK activity independently of insulin stimulation, highlighting its multifaceted role in cellular metabolism .

PF-4708671 can be compared with several other compounds that target similar pathways or kinases:

Compound NameTarget KinaseIC50 ValueUnique Features
PF-4708671p70 ribosomal S6 kinase 1160 nMFirst selective inhibitor of S6K1
RapamycinmTORVariesInhibits mTOR complex; broader effects on growth
AZD8055mTOR~10 nMDual inhibitor of mTORC1 and mTORC2
LY294002PI3K~10 µMBroad-spectrum PI3K inhibitor
GSK2126458AKT~10 nMInhibits AKT signaling pathway

PF-4708671 stands out due to its specificity for S6K1 over other related kinases, making it a valuable tool for elucidating the specific roles of this kinase in cellular processes related to cancer and metabolism .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

390.17797918 g/mol

Monoisotopic Mass

390.17797918 g/mol

Heavy Atom Count

28

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-4708671

Dates

Modify: 2023-08-15
1: Leontieva OV, Demidenko ZN, Blagosklonny MV. S6K in geroconversion. Cell Cycle. 2013 Oct 15;12(20):3249-52. doi: 10.4161/cc.26248. Epub 2013 Sep 9. PubMed PMID: 24036549.
2: Allard EK, Grujic M, Fisone G, Kristensson K. Prion formation correlates with activation of translation-regulating protein 4E-BP and neuronal transcription factor Elk1. Neurobiol Dis. 2013 Oct;58:116-22. doi: 10.1016/j.nbd.2013.05.014. Epub 2013 Jun 3. PubMed PMID: 23742760.
3: Parker WE, Orlova KA, Parker WH, Birnbaum JF, Krymskaya VP, Goncharov DA, Baybis M, Helfferich J, Okochi K, Strauss KA, Crino PB. Rapamycin prevents seizures after depletion of STRADA in a rare neurodevelopmental disorder. Sci Transl Med. 2013 Apr 24;5(182):182ra53. doi: 10.1126/scitranslmed.3005271. PubMed PMID: 23616120; PubMed Central PMCID: PMC3720125.
4: Rajan MR, Fagerholm S, Jönsson C, Kjølhede P, Turkina MV, Strålfors P. Phosphorylation of IRS1 at serine 307 in response to insulin in human adipocytes is not likely to be catalyzed by p70 ribosomal S6 kinase. PLoS One. 2013;8(4):e59725. doi: 10.1371/journal.pone.0059725. Epub 2013 Apr 2. PubMed PMID: 23565163; PubMed Central PMCID: PMC3614923.
5: Choi HN, Jin HO, Kim JH, Hong SE, Kim HA, Kim EK, Lee JK, Park IC, Noh WC. Inhibition of S6K1 enhances glucose deprivation-induced cell death via downregulation of anti-apoptotic proteins in MCF-7 breast cancer cells. Biochem Biophys Res Commun. 2013 Mar 1;432(1):123-8. doi: 10.1016/j.bbrc.2013.01.074. Epub 2013 Jan 29. PubMed PMID: 23376066.
6: Di R, Wu X, Chang Z, Zhao X, Feng Q, Lu S, Luan Q, Hemmings BA, Li X, Yang Z. S6K inhibition renders cardiac protection against myocardial infarction through PDK1 phosphorylation of Akt. Biochem J. 2012 Jan 1;441(1):199-207. doi: 10.1042/BJ20110033. PubMed PMID: 21906027.
7: Rosner M, Schipany K, Hengstschläger M. p70 S6K1 nuclear localization depends on its mTOR-mediated phosphorylation at T389, but not on its kinase activity towards S6. Amino Acids. 2012 Jun;42(6):2251-6. doi: 10.1007/s00726-011-0965-4. Epub 2011 Jun 28. PubMed PMID: 21710263.
8: Bilanges B, Vanhaesebroeck B. A new tool to dissect the function of p70 S6 kinase. Biochem J. 2010 Oct 15;431(2):e1-3. doi: 10.1042/BJ20101445. PubMed PMID: 20874709.
9: Pearce LR, Alton GR, Richter DT, Kath JC, Lingardo L, Chapman J, Hwang C, Alessi DR. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochem J. 2010 Oct 15;431(2):245-55. doi: 10.1042/BJ20101024. PubMed PMID: 20704563.

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